8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine
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Overview
Description
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methylthio group at the 2nd position of the pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine typically involves the bromination of 2-(methylthio)pyrido[3,2-d]pyrimidine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as methanol or acetonitrile . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.
Major Products Formed
Substituted Pyridopyrimidines: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Scientific Research Applications
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a potential anticancer agent . The molecular targets include tyrosine kinases and serine/threonine kinases, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-8-bromo-pyrido[3,2-d]pyrimidine: Similar structure but with an amino group instead of a methylthio group.
8-Chloro-2-(methylthio)pyrido[3,2-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)pyrido[3,2-d]pyrimidine: Lacks the bromine atom.
Uniqueness
8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methylthio groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H6BrN3S |
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Molecular Weight |
256.12 g/mol |
IUPAC Name |
8-bromo-2-methylsulfanylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3S/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3 |
InChI Key |
HJHHWDVAQMFDOT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CN=C2C=N1)Br |
Origin of Product |
United States |
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